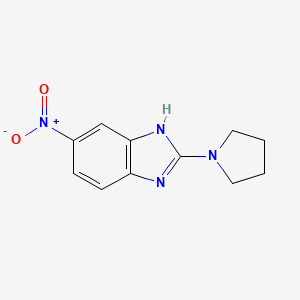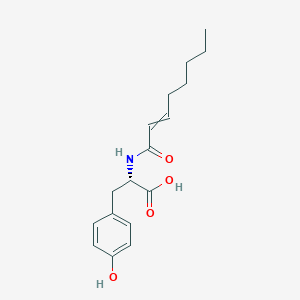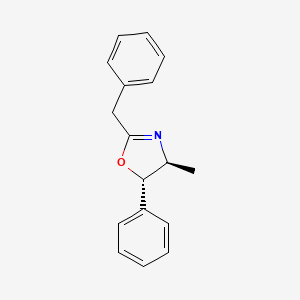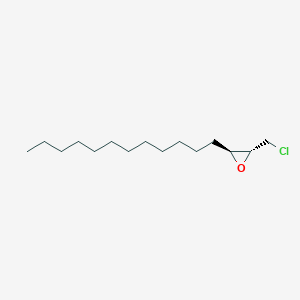![molecular formula C15H13BrN2O3S B14219846 2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide CAS No. 823789-65-7](/img/structure/B14219846.png)
2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with a 5-bromo-2-nitrophenylsulfanyl group attached, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-bromothiophenol, undergoes nitration to introduce the nitro group at the 2-position.
Coupling Reaction: The nitrated product is then coupled with N,N-dimethylbenzamide using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Coupling Agents: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Solvents: Common solvents include dichloromethane, ethanol, and tetrahydrofuran (THF).
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzamides: Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzamides.
Scientific Research Applications
2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide
- 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide
- 2-[(5-Iodo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide
Uniqueness
2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide stands out due to the presence of the bromine atom, which can participate in unique substitution reactions and influence the compound’s reactivity and biological activity
Properties
CAS No. |
823789-65-7 |
|---|---|
Molecular Formula |
C15H13BrN2O3S |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
2-(5-bromo-2-nitrophenyl)sulfanyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C15H13BrN2O3S/c1-17(2)15(19)11-5-3-4-6-13(11)22-14-9-10(16)7-8-12(14)18(20)21/h3-9H,1-2H3 |
InChI Key |
HHZFSPLVHKUQFC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1SC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)
![2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol](/img/structure/B14219771.png)


![N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14219780.png)

![3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol](/img/structure/B14219788.png)
![2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14219807.png)

![2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219816.png)


![(2-Azidophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14219824.png)
